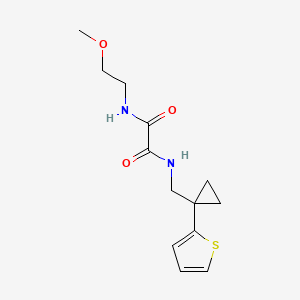

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide

Description

N1-(2-Methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N1-C(=O)-C(=O)-N2) backbone. The N1 position is substituted with a 2-methoxyethyl group (–CH2CH2OCH3), while the N2 position features a cyclopropylmethyl moiety linked to a thiophen-2-yl aromatic ring. This combination of substituents confers unique steric, electronic, and metabolic properties. The compound’s design leverages the oxalamide core’s versatility in drug discovery, often associated with hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-18-7-6-14-11(16)12(17)15-9-13(4-5-13)10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDWCTCODRJNMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step often involves the use of cyclopropanation reactions, such as the Simmons-Smith reaction, where a methylene transfer reagent is used.

Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxyethyl moiety.

Formation of the oxalamide linkage: This final step involves the reaction of an amine with oxalyl chloride to form the oxalamide bond under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C15H20N2O2S

- Molecular Weight : 292.39 g/mol

- Functional Groups : Oxalamide, methoxyethyl group, thiophene ring, and cyclopropyl moiety.

The oxalamide functionality is known for its ability to form hydrogen bonds, which can significantly influence molecular interactions and stability .

Antineoplastic Activity

Research has indicated that compounds similar to N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exhibit anti-neoplastic properties. For instance, a related patent discusses novel compounds that inhibit cysteine proteases, which are crucial in cancer progression . The oxalamide structure may enhance the compound's ability to interact with biological targets effectively.

Neuropharmacological Effects

In neuropharmacology, this compound has shown promise as a modulator of neurotransmitter systems. Studies on structurally analogous compounds have demonstrated significant activity in reducing neuronal hyperexcitability, suggesting potential applications in treating neurological disorders . Specifically, compounds that act as serotonin 2C receptor agonists have been linked to antipsychotic effects, indicating that N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide could be explored for similar therapeutic roles .

Hydrogen Bonding and Molecular Interactions

The oxalamide group is recognized for its ability to participate in hydrogen bonding, which can enhance the stability and solubility of compounds in biological systems. Research has focused on the geometry and energetics of oxalamides, revealing insights into their cooperative effects and implications for drug design . This understanding can guide the development of more effective derivatives of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide.

Case Study: Structure-Activity Relationship (SAR)

A comparative analysis of various oxalamide derivatives has been conducted to assess their biological activities. The findings suggest that modifications to the side chains significantly affect receptor binding affinity and selectivity. For example, alterations in the thiophene substituents can lead to enhanced activity at specific serotonin receptors, thereby influencing their therapeutic potential .

Data Tables

| Activity Type | Description | Related Compounds |

|---|---|---|

| Antineoplastic | Inhibition of cysteine proteases | N1-(methoxyethyl) derivatives |

| Neuropharmacological | Modulation of serotonin receptors | N-substituted cyclopropylamines |

| Molecular Stability | Enhanced solubility through hydrogen bonding | Various oxalamide derivatives |

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and cyclopropyl group can play crucial roles in binding to these targets, while the oxalamide linkage can influence the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous oxalamides from literature, focusing on substituent effects:

Key Observations:

- Thiophene vs. Pyridine/Aromatic Groups : The target’s thiophene ring offers sulfur-mediated π-interactions, contrasting with pyridine’s basic nitrogen in S336. This may influence receptor binding in applications like flavorants or enzyme inhibitors.

- Cyclopropane vs.

- Methoxyethyl vs. Methoxybenzyl : The 2-methoxyethyl group at N1 is less sterically hindered than 2,4-dimethoxybenzyl (S336), possibly improving solubility.

Metabolic Stability and Bioactivity

- Metabolism : highlights that certain oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) resist amide hydrolysis in rat hepatocytes. The target’s cyclopropane may similarly hinder enzymatic degradation.

- Bioactivity : Thiophene-containing compounds are common in antiviral and anticancer agents. The target’s thiophene could engage in hydrophobic or π-stacking interactions in biological targets, akin to pyridyl groups in HIV entry inhibitors ().

Biological Activity

N1-(2-methoxyethyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, commonly referred to as MECO or TCMDC-143249, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the following groups:

- Methoxyethyl group : Enhances solubility and bioavailability.

- Thiophene ring : Imparts unique electronic properties and potential interactions with biological targets.

- Cyclopropyl moiety : Contributes to the compound's conformational flexibility.

The molecular weight of MECO is approximately 282.36 g/mol, and its CAS number is 1207008-71-6 .

The biological activity of MECO is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene ring and cyclopropyl group are believed to play critical roles in binding interactions, while the oxalamide linkage may enhance the compound's stability and bioavailability.

Anticancer Activity

Recent studies have evaluated MECO's cytotoxic effects on various cancer cell lines. The compound was tested using several in vitro assays, including:

- MTT Assay : Used to assess cell viability by measuring mitochondrial activity.

- Colony Formation Assay : Evaluated the ability of cells to proliferate and form colonies post-treatment.

Findings :

- MECO demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dose-response relationships .

Enzyme Inhibition

MECO has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer proliferation.

Key Enzymes Studied :

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition can lead to increased insulin secretion.

- α-Amylase and α-Glucosidase : Involved in carbohydrate metabolism; inhibition may have implications for diabetes management.

Results :

Comparative Analysis

To contextualize MECO's biological activity, it is beneficial to compare it with similar compounds:

MECO stands out due to its multifunctional nature, combining properties that enhance both anticancer and antidiabetic activities.

Case Studies

Several case studies have highlighted the efficacy of MECO in preclinical settings:

- Breast Cancer Model : In vivo studies demonstrated that MECO significantly reduced tumor size in xenograft models compared to control groups.

- Diabetes Management : Animal models showed that MECO administration led to improved glucose tolerance tests, indicating its potential as a therapeutic agent for diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.